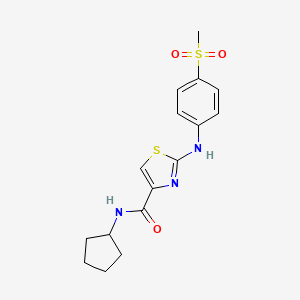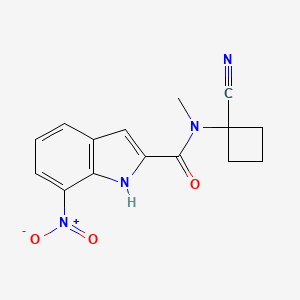
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide, also known as CN2097, is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. CN2097 is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes such as circadian rhythm, DNA damage response, and cell proliferation.
Wirkmechanismus
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide acts as a potent inhibitor of CK1δ by binding to the ATP-binding pocket of the enzyme. This binding prevents the phosphorylation of downstream targets of CK1δ, leading to the alteration of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to alter the period of the circadian clock in mammalian cells. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Moreover, this compound has high potency and selectivity for CK1δ, making it an ideal tool for studying the role of CK1δ in various cellular processes. However, this compound has some limitations as well. It has a short half-life in vivo, which limits its use in animal studies. Moreover, this compound has poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide in scientific research. One potential application is in the study of the role of CK1δ in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK1δ has been shown to play a role in the regulation of tau protein, which is implicated in the pathogenesis of these diseases. Moreover, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy for cancer treatment. Finally, this compound may have potential as a therapeutic agent for circadian rhythm disorders, which are associated with various health problems such as sleep disorders, metabolic disorders, and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of CK1δ, which plays a crucial role in regulating various cellular processes. This compound has been shown to alter the period of the circadian clock, inhibit the growth of cancer cells, and enhance the sensitivity of cancer cells to chemotherapy. Moreover, this compound has several advantages for lab experiments, such as high potency and selectivity for CK1δ. However, this compound also has some limitations, such as short half-life in vivo and poor solubility in aqueous solutions. There are several future directions for the use of this compound in scientific research, such as the study of the role of CK1δ in neurodegenerative diseases and the potential use of this compound as an adjuvant therapy for cancer treatment.
Synthesemethoden
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide can be synthesized using a multistep process that involves the reaction of 7-nitroindole with cyclobutanecarboxylic acid and subsequent reaction with methylamine and cyanogen bromide. The final product is a yellow crystalline powder that has a high purity and can be easily stored and transported.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has been extensively used in scientific research as a tool to study the role of CK1δ in various cellular processes. CK1δ has been implicated in the regulation of circadian rhythm, and this compound has been shown to alter the period of the circadian clock in mammalian cells. In addition, this compound has been used to study the role of CK1δ in DNA damage response and cell proliferation.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-18(15(9-16)6-3-7-15)14(20)11-8-10-4-2-5-12(19(21)22)13(10)17-11/h2,4-5,8,17H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPJTBBSWDWKGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-])C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

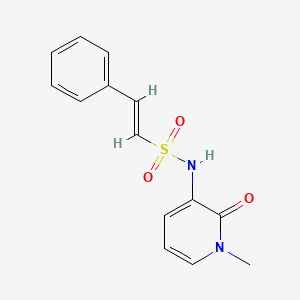
![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)

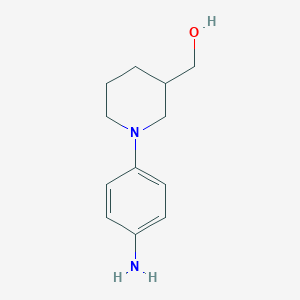

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
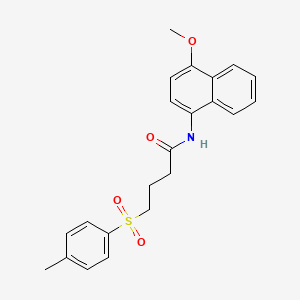

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)
![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)
